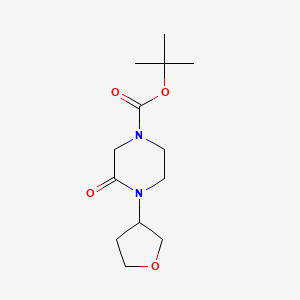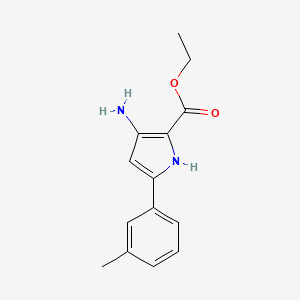
Ethyl 3-amino-5-(3-methylphenyl)-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-amino-5-(3-methylphenyl)-1H-pyrrole-2-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with an ethyl ester group, an amino group, and a 3-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-5-(3-methylphenyl)-1H-pyrrole-2-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine. In this case, the starting materials would be a suitable 1,4-dicarbonyl compound and 3-methylphenylamine.
Esterification: The carboxylate group can be introduced through esterification, where the carboxylic acid derivative of the pyrrole is reacted with ethanol in the presence of an acid catalyst.
Amination: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate leaving group on the pyrrole ring is replaced by an amino group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol, or the aromatic ring, leading to hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce alcohols or hydrogenated compounds.
科学的研究の応用
Ethyl 3-amino-5-(3-methylphenyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: The compound’s reactivity makes it a valuable intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure can be exploited in the design of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of Ethyl 3-amino-5-(3-methylphenyl)-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.
類似化合物との比較
Similar Compounds
Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate: Similar structure but lacks the methyl group on the phenyl ring.
Ethyl 3-amino-5-(4-methylphenyl)-1H-pyrrole-2-carboxylate: Similar structure but with the methyl group in a different position on the phenyl ring.
Ethyl 3-amino-5-(3-chlorophenyl)-1H-pyrrole-2-carboxylate: Similar structure but with a chlorine substituent instead of a methyl group.
Uniqueness
Ethyl 3-amino-5-(3-methylphenyl)-1H-pyrrole-2-carboxylate is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C14H16N2O2 |
|---|---|
分子量 |
244.29 g/mol |
IUPAC名 |
ethyl 3-amino-5-(3-methylphenyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C14H16N2O2/c1-3-18-14(17)13-11(15)8-12(16-13)10-6-4-5-9(2)7-10/h4-8,16H,3,15H2,1-2H3 |
InChIキー |
YKPBEYDEIWDHGY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=C(N1)C2=CC=CC(=C2)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



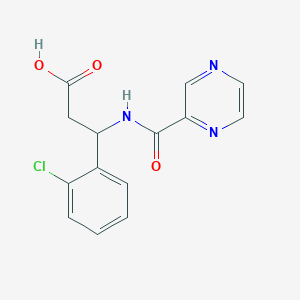
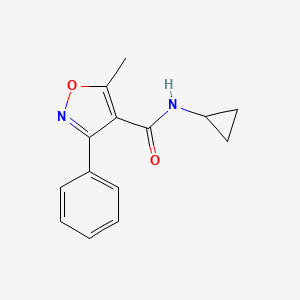
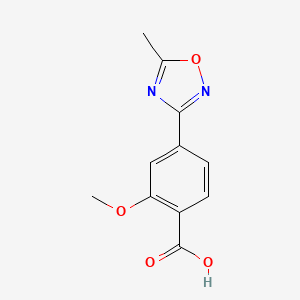
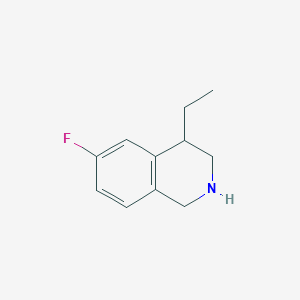
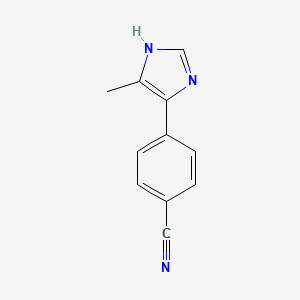
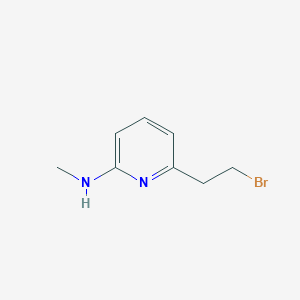

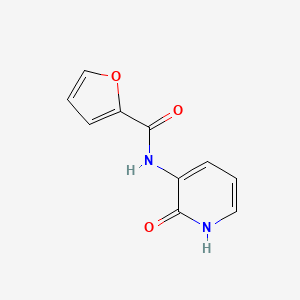
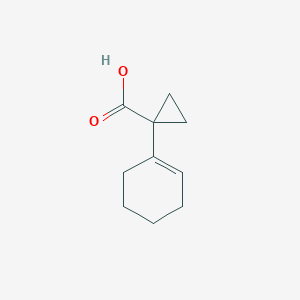
![1-propan-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13881620.png)
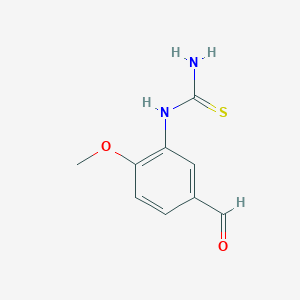
![3-Pyridin-2-ylimidazo[1,2-a]pyrazine](/img/structure/B13881633.png)
